

Performance Benchmark: Methyl 3-sulfamoylbenzoate and its Analogs in Biological Assays

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Compound of Interest

Compound Name: **Methyl 3-sulfamoylbenzoate**

Cat. No.: **B1330014**

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For researchers and professionals in drug development, the selection of potent and selective enzyme inhibitors is a critical step. This guide provides a comparative analysis of **Methyl 3-sulfamoylbenzoate** derivatives and related compounds, focusing on their performance in key biological assays. The data presented here is collated from various studies to offer a comprehensive overview of their inhibitory activities against two major enzyme families: carbonic anhydrases (CAs) and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).

Carbonic Anhydrase Inhibition

Derivatives of **Methyl 3-sulfamoylbenzoate**, particularly Methyl 5-sulfamoylbenzoates, have emerged as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme significantly overexpressed in various solid tumors.^[1] CAIX plays a crucial role in the acidification of the tumor microenvironment, a process that facilitates tumor invasion and metastasis.^[1] Therefore, inhibitors of CAIX are promising candidates for anticancer therapies.

The primary assay used to determine the binding affinity of these compounds to carbonic anhydrase isozymes is the fluorescent thermal shift assay (FTSA). This high-throughput method measures the change in the thermal denaturation temperature of a protein upon ligand binding.^[2] A higher shift in melting temperature indicates a stronger binding affinity. Another

method, the stopped-flow CO₂ hydration assay, directly measures the inhibition of the enzyme's catalytic activity.

Below is a summary of the inhibitory activities of selected Methyl 5-sulfamoyl-benzoate derivatives against various human carbonic anhydrase (hCA) isoforms, with a focus on the tumor-associated CAIX. For comparison, data for Acetazolamide, a clinically used CA inhibitor, is also included where available.

Table 1: Inhibitory Potency (Kd/Ki in nM) of Methyl 5-sulfamoyl-benzoate Derivatives against Human Carbonic Anhydrase Isoforms

Compound	hCA I (Ki)	hCA II (Ki)	hCA IX (Kd)	hCA XII (Ki)	Selectivity (CAIX vs CAII)	Reference
Compound 4b	-	-	0.12	-	>100-fold	[3]
SLC-149	-	0.78 μM (IC50)	0.23 μM (IC50)	-	~3.4-fold	[4]
Acetazolamide	281.33	9.07	-	-	-	[5]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher potency. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Sulfamoyl benzamide derivatives have also been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer.[6] The most common method to screen for h-NTPDase inhibitors is the malachite green assay, which quantifies the inorganic phosphate released during ATP hydrolysis.[7][8]

The following table summarizes the inhibitory activities (IC50 values) of representative sulfamoyl benzamide derivatives against different h-NTPDase isoforms.

Table 2: Inhibitory Potency (IC50 in μ M) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms

Compound	h-NTPDase1	h-NTPDase2	h-NTPDase3	h-NTPDase8	Reference
Compound 3i	2.88 \pm 0.13	-	0.72 \pm 0.11	-	[6]
Compound 3f	-	sub-micromolar	-	-	[6]
Compound 3j	-	0.29 \pm 0.07	-	-	[6]
Compound 2d	-	-	-	0.28 \pm 0.07	[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The fluorescent thermal shift assay (FTSA) is a high-throughput method used to determine the binding affinity of inhibitors to carbonic anhydrases. The principle of the assay is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

- Recombinant human carbonic anhydrase isoforms
- Test compounds (e.g., Methyl 5-sulfamoyl-benzoates)
- Fluorescent dye (e.g., SYPRO Orange)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Real-time PCR instrument capable of fluorescence detection

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well PCR plate, mix the recombinant CA enzyme, the fluorescent dye, and the test compound at various concentrations.
- Include control wells with the enzyme and dye but without the inhibitor.
- Seal the plate and place it in a real-time PCR instrument.
- Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence intensity at each temperature increment.
- The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum (the inflection point of the melting curve).
- The shift in Tm (ΔT_m) is calculated by subtracting the Tm of the control from the Tm of the sample with the inhibitor.
- The dissociation constant (Kd) can be calculated by fitting the ΔT_m values to a dose-response curve.

h-NTPDase Inhibition Assay (Malachite Green Assay)

The malachite green assay is a colorimetric method used to measure the activity of h-NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[\[7\]](#)[\[8\]](#)

Materials:

- Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)
- Test compounds (e.g., sulfamoyl benzamide derivatives) dissolved in DMSO
- ATP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

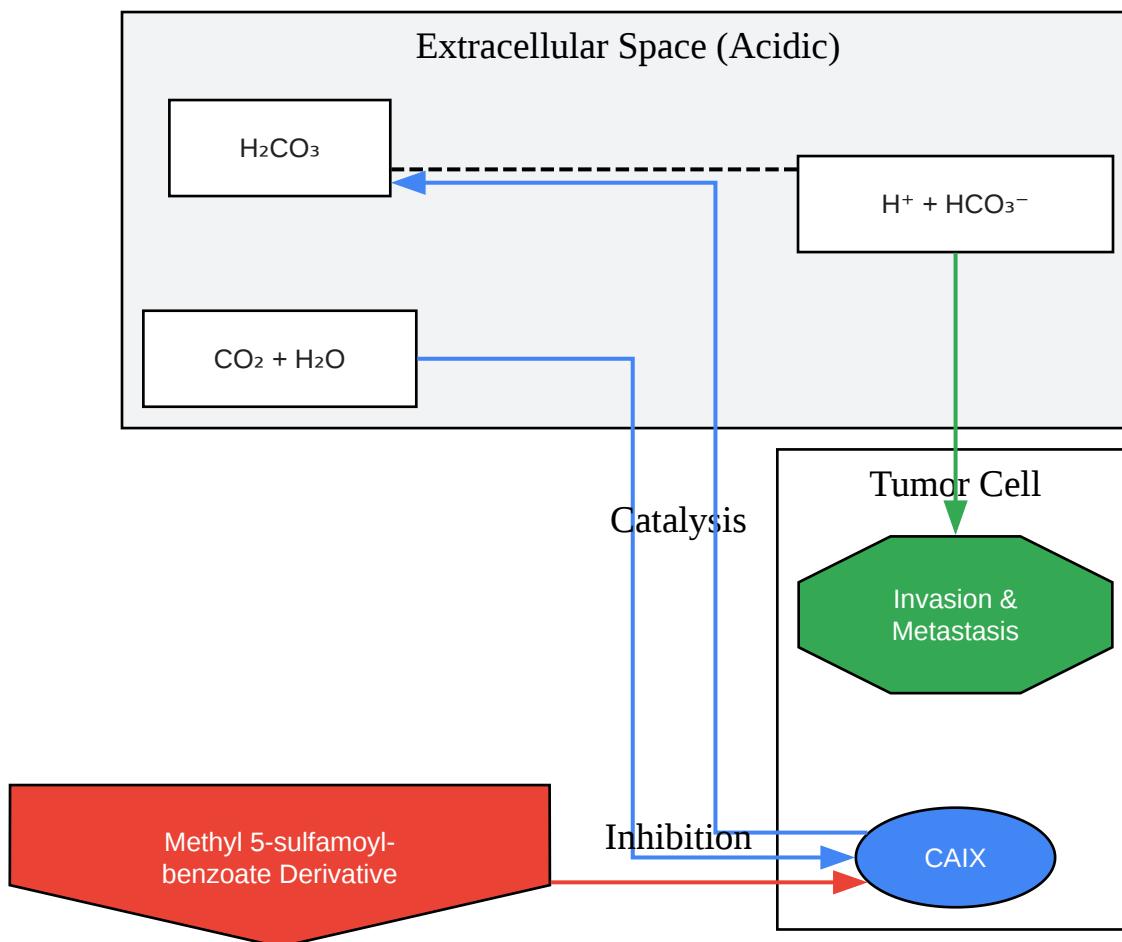
- Malachite Green Reagent (prepared fresh)
- 96-well microplate
- Microplate reader

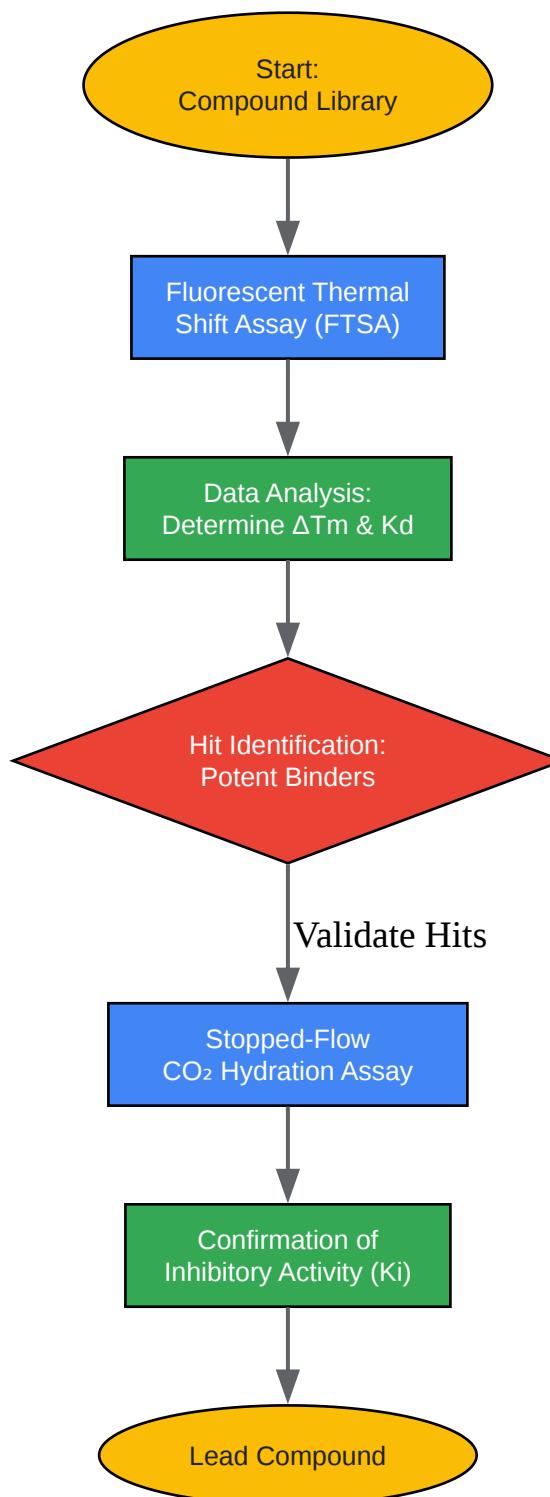
Procedure:

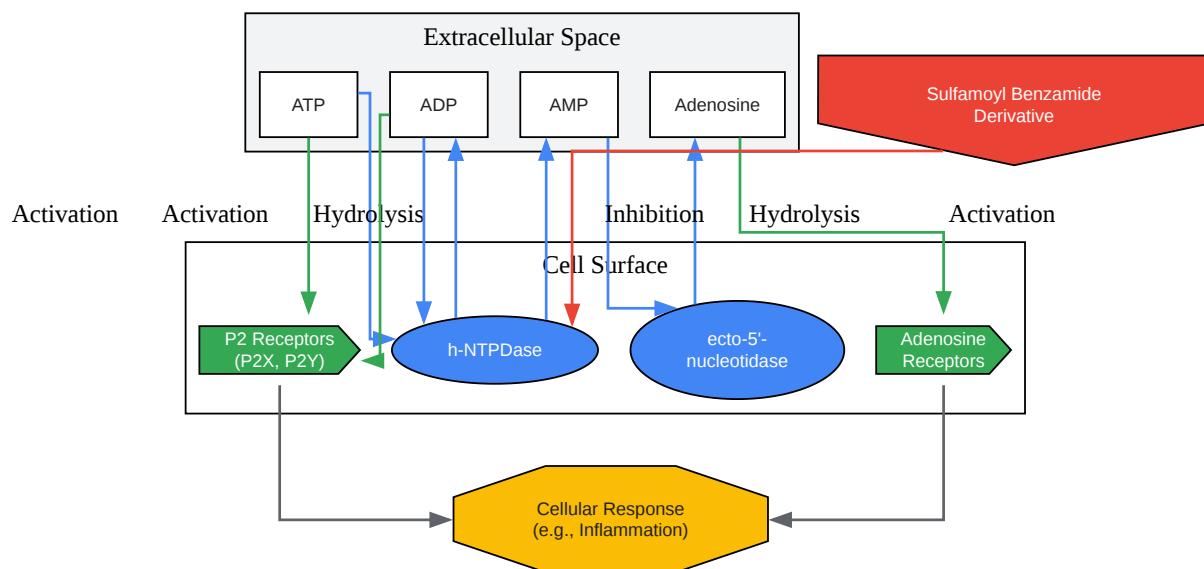
- Add the test compound at various concentrations to the wells of a 96-well plate. Use DMSO as a control.
- Add the h-NTPDase enzyme solution to each well.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the ATP substrate to each well.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the Malachite Green reagent.
- Allow 15-20 minutes for color development at room temperature.
- Measure the absorbance at approximately 620-650 nm using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment







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